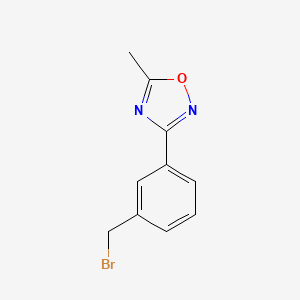
叔丁基-3-溴-4-氧代哌啶-1-甲酸酯
概述
描述
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₀H₁₆BrNO₃ and a molecular weight of 278.15 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
科学研究应用
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
安全和危害
未来方向
作用机制
Target of Action
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a complex organic compound that is used as a building block in pharmaceutical synthesis It’s known to be used in the synthesis of diverse piperidine derivatives , which suggests that its targets could be varied depending on the specific derivative being synthesized.
Mode of Action
It’s known to undergo reactions such as allylation and reaction with thiourea , which suggests that it can interact with its targets through nucleophilic addition or substitution reactions.
Biochemical Pathways
Given its use in the synthesis of piperidine derivatives , it’s likely that it could affect pathways involving these derivatives.
Pharmacokinetics
Some calculated properties suggest that it has high gastrointestinal absorption and is bbb permeant . Its LogP values suggest moderate lipophilicity , which could influence its distribution in the body.
Result of Action
Given its use in the synthesis of piperidine derivatives , it’s likely that its effects would be dependent on the specific derivative being synthesized and its interaction with its target.
Action Environment
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a solid compound that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These environmental factors could influence its action, efficacy, and stability. Furthermore, it’s important to handle this compound with care due to its hazardous nature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate typically involves the bromination of tert-butyl 4-oxopiperidine-1-carboxylate. One common method includes the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with bromine in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and the use of protective equipment due to the hazardous nature of bromine.
Industrial Production Methods
Industrial production methods for tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate are not widely documented. the process likely involves large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution: Various substituted piperidine derivatives.
Reduction: Alcohol derivatives of the piperidine ring.
Oxidation: Oxidized piperidine derivatives with additional functional groups.
相似化合物的比较
Similar Compounds
Tert-butyl 4-oxopiperidine-1-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains fluorine atoms instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various piperidine derivatives and other complex organic molecules .
属性
IUPAC Name |
tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWGRRBHQUREDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443510 | |
| Record name | tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188869-05-8 | |
| Record name | tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyloxycarbonyl-3-bromo-4-oxopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
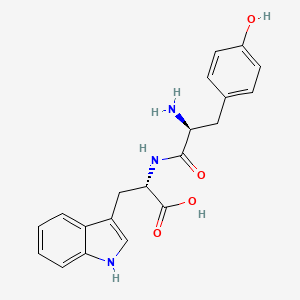
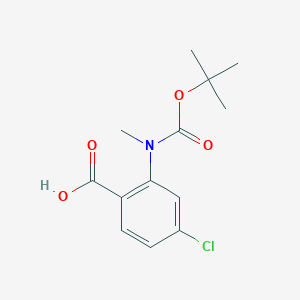

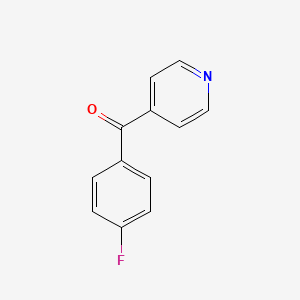
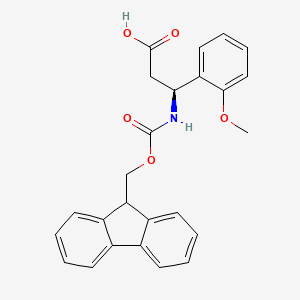




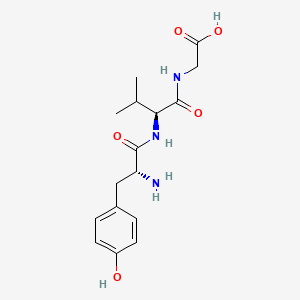

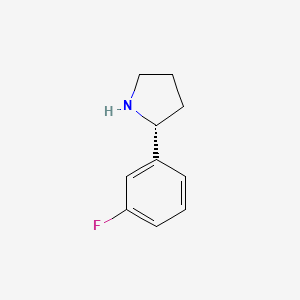
![[5-(2-Furyl)-1h-pyrazol-3-yl]methanol](/img/structure/B1337243.png)
